Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Overview
Description
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as Diethyl succinylosuccinate, is a chemical compound with the molecular formula (O=)2C6H6(CO2C2H5)2 . It is used in various chemical reactions and has been mentioned in scientific research .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can react with benzylamine to yield diethyl 2,5-bis(benzylamino-3,6-dihydroterepthalate), which on polycondensation affords poly(amine esters) .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (O=)2C6H6(CO2C2H5)2 . This indicates that the molecule consists of a cyclohexane ring with two carbonyl groups and two ester groups attached.Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it reacts with benzylamine to yield diethyl 2,5-bis(benzylamino-3,6-dihydroterepthalate), which on polycondensation affords poly(amine esters) .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is 127-129°C . The molecular weight of the compound is 256.25 .Scientific Research Applications
Synthesis and π-Electronic Structure
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has been utilized in synthesizing and studying π-electronic structures. The compound reacts with primary alkylamines to form derivatives whose electronic spectra and quantumchemical calculations reveal absorption properties in the visible spectral region akin to substituted aromatic compounds (Ulbricht et al., 1979).
Chemical Synthesis and Structure Analysis
The compound serves as a precursor in synthesizing (thio)semicarbazonocyclohexanedicarboxylates, whose structures have been analyzed using NMR spectroscopy and X-ray analysis. These structures offer insights into the molecular and crystalline nature of the synthesized compounds (Poplevina et al., 2009).
Derivative Synthesis
This compound is used to create various derivatives, showcasing its versatility in chemical synthesis. These derivatives have potential applications in different scientific domains, such as material science and pharmacology (Afsah et al., 1980).
Role in Catalysis
The compound has been involved in catalysis research, demonstrating its utility in [3 + 2] cycloaddition reactions catalyzed by AlCl3. This process yields products with significant diastereoselectivities and illustrates the compound's role in facilitating and influencing chemical reactions (Yang et al., 2011).
Safety and Hazards
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Mechanism of Action
Mode of Action
It’s known that it can react with benzylamine to yield diethyl 2,5-bis(benzylamino-3,6-dihydroterepthalate), which on polycondensation affords poly(amine esters) .
Biochemical Pathways
It’s known that it can react with 2,4-diamino-phenol to get 2,5-bis(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester .
Properties
IUPAC Name |
diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWGMNRWCYVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883582 | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787-07-5 | |
Record name | Diethyl succinylsuccinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl succinylo succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl succinylo succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl succinylsuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo?
A1: this compound is a versatile molecule capable of undergoing various reactions due to its structure. The research highlights two important reactions:
- Condensation-Cyclisation: This compound reacts with acrylaldehyde to yield a tricyclic dioxo-diester and a pair of epimeric tetracyclic alcohols [, ]. This highlights its ability to form complex ring systems.
- Condensation Polymerization: this compound readily condenses with diamines like m-phenylenediamine and 4,4′-diamino-diphenyl ether []. This reaction forms the basis for synthesizing polyamines, which can be further modified to yield polymers like polyquinolones, polyoxyquinacridones, and polydihydroquinolonoquinolones.
Q2: What structural features of this compound contribute to its reactivity?
A2: The reactivity of this compound stems from its functional groups:
Q3: What are the potential applications of polymers derived from this compound?
A3: The polymers derived from this compound, like polyquinolones and polyoxyquinacridones, exhibit high thermal stability []. This makes them attractive for applications requiring resistance to high temperatures, potentially in fields like:
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